![molecular formula C44H76O2 B1261565 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate](/img/structure/B1261565.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate is a type of cholesteryl ester, which is a sterol ester obtained by the formal condensation of the carboxy group of any carboxylic acid with the 3-hydroxy group of cholesterol . Cholesteryl esters are crucial in the transport and storage of cholesterol within the body, playing a significant role in lipid metabolism and homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl esters typically involves the esterification of cholesterol with fatty acids. One common method is the reaction of cholesterol with fatty acid chlorides in the presence of a base, such as pyridine, to form the ester. Another method involves the use of thionyl chloride as a catalyst .
Industrial Production Methods: Industrial production of cholesteryl esters often employs enzymatic methods, utilizing enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin-cholesterol acyltransferase (LCAT) to catalyze the esterification process. These methods are preferred due to their specificity and efficiency in producing high-purity cholesteryl esters .
Chemical Reactions Analysis
Types of Reactions: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate can undergo various chemical reactions, including:
Oxidation: Cholesteryl esters can be oxidized to form oxysterols, which have significant biological activities.
Hydrolysis: Hydrolysis of cholesteryl esters by cholesterol esterase produces free cholesterol and fatty acids.
Transesterification: This reaction involves the exchange of ester groups between cholesteryl esters and other alcohols or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Typically catalyzed by enzymes like cholesterol esterase under physiological conditions.
Transesterification: Catalyzed by acids or bases, often under mild heating conditions.
Major Products:
Oxidation: Produces oxysterols.
Hydrolysis: Yields free cholesterol and fatty acids.
Transesterification: Results in the formation of new esters and alcohols or acids.
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate involves its role in lipid metabolism. It is transported in the bloodstream by lipoproteins and taken up by cells via receptor-mediated endocytosis. Within cells, it is hydrolyzed by cholesterol esterase to release free cholesterol, which is then utilized in membrane synthesis, hormone production, and other cellular processes . The esterification and hydrolysis of cholesteryl esters are tightly regulated by enzymes like ACAT and LCAT .
Comparison with Similar Compounds
Cholesteryl Oleate (181): Similar in structure but contains an 18-carbon fatty acid chain with one double bond.
Cholesteryl Linoleate (182): Contains an 18-carbon fatty acid chain with two double bonds.
Cholesteryl Palmitate (160): Contains a 16-carbon saturated fatty acid chain.
Uniqueness: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate is unique due to its specific fatty acid composition, which influences its physical properties and biological functions. The presence of a single double bond in the fatty acid chain affects its fluidity and interaction with other lipids and proteins in cell membranes .
Properties
Molecular Formula |
C44H76O2 |
|---|---|
Molecular Weight |
637.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate |
InChI |
InChI=1S/C44H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h13-14,25,34-35,37-41H,7-12,15-24,26-33H2,1-6H3/b14-13-/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 |
InChI Key |
RLMIGWIAENJHMP-RJRTUNKTSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



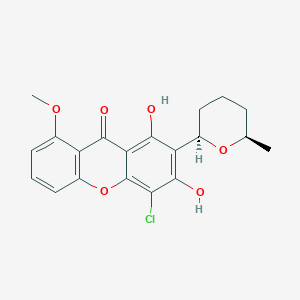
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)
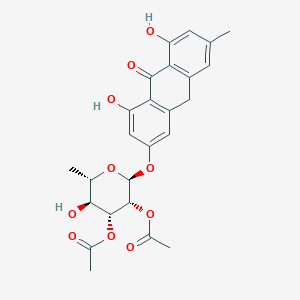
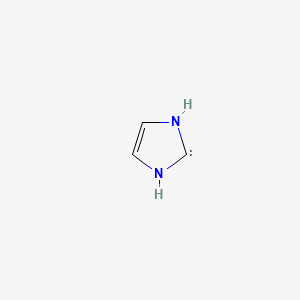
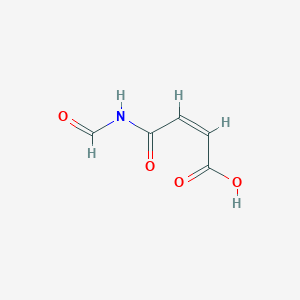
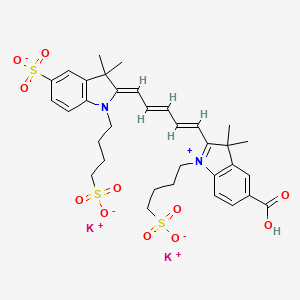
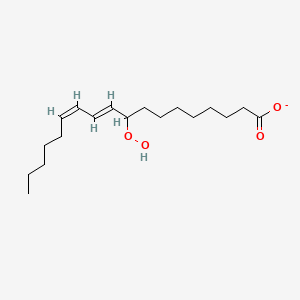
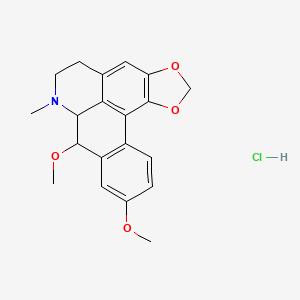
![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)
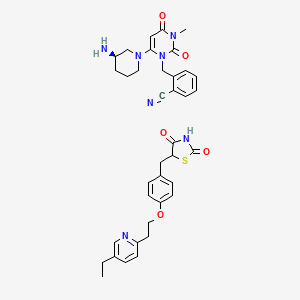
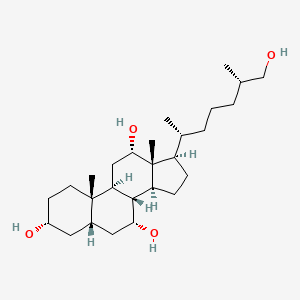
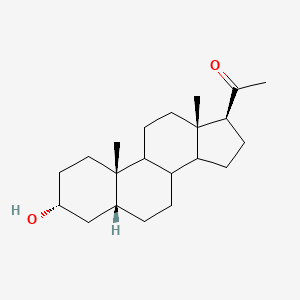
![N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)
